N-Cyclopentyl-N-methylglycine

Description

Significance of Modified Amino Acids in Contemporary Chemical Biology and Medicinal Chemistry

Modified amino acids, which are amino acids that have undergone chemical alterations to their structure and properties, are of paramount importance in modern science. fiveable.me These modifications can range from the addition of new functional groups to alterations of existing side chains, profoundly impacting their roles in proteins and biological functions. fiveable.me

In the realm of chemical biology, modified amino acids serve as powerful tools to probe and understand complex biological processes. nih.gov They are instrumental in studying protein functions, dynamics, localization, and protein-protein interactions. nih.gov For instance, the phosphorylation of serine, threonine, or tyrosine residues is a critical post-translational modification that regulates the activity of numerous proteins in cellular signaling pathways. fiveable.mebritannica.com Other common modifications include methylation, acetylation, and hydroxylation, each imparting unique functionalities to proteins. fiveable.me

The significance of modified amino acids extends prominently into medicinal chemistry and drug design. fiveable.me By incorporating these altered residues into peptide-based drugs, researchers can enhance their therapeutic efficacy and specificity. fiveable.me Modifications can improve a drug's binding affinity to its target, alter its pharmacokinetic properties for better bioavailability, and increase its resistance to enzymatic degradation. fiveable.memonash.edu This strategic use of modified amino acids allows for the development of more effective therapeutic agents with potentially fewer side effects. fiveable.me

Overview of N-Alkylated Glycine (B1666218) Derivatives in Academic and Industrial Research

N-alkylated amino acids, a specific class of modified amino acids, are characterized by the presence of one or two alkyl groups on the nitrogen atom of the amino group. mdpi.com Among these, N-alkylated glycine derivatives have garnered considerable attention in both academic and industrial research settings. mdpi.comfrontiersin.orgnih.gov

These compounds serve as valuable chiral building blocks in the synthesis of a wide array of organic molecules, including pharmaceutically active compounds and biodegradable polymers. nih.gov The incorporation of N-alkyl groups can significantly alter the physicochemical properties of the parent amino acid. For example, N-alkylation, particularly N-methylation, increases the lipophilicity of a molecule, which can lead to improved solubility in non-aqueous solvents and enhanced membrane permeability, making peptides more bioavailable. monash.edu

In industrial applications, certain N-alkylated amino acid derivatives are utilized as surfactants. nih.gov The synthesis of these compounds is an active area of research, with various chemical methods being developed, such as reductive alkylation and direct N-alkylation of unprotected amino acids. nih.govchimia.ch Furthermore, biocatalytic routes are being explored as greener alternatives to traditional chemical synthesis, which often involve hazardous reagents. manchester.ac.uk

Specific N-alkylated glycine derivatives have shown promise in therapeutic applications. For instance, N-methylglycine, also known as sarcosine (B1681465), is a competitive inhibitor of the glycine transporter type I (GlyT1) and has been investigated for its potential in treating schizophrenia. nih.govmedchemexpress.comwikipedia.org Another example is N-ethylglycine, a metabolite of the anesthetic lidocaine, which acts as an inhibitor of glycine uptake and shows potential for the treatment of chronic pain. frontiersin.orgnih.gov

Contextualization of N-Cyclopentyl-N-methylglycine within Structurally Related Chemical Entities

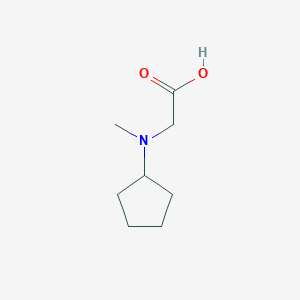

This compound belongs to the family of N-alkylated glycine derivatives. Its structure features a glycine backbone with both a cyclopentyl group and a methyl group attached to the nitrogen atom. This specific combination of substituents distinguishes it from other N-alkylated glycines and imparts a unique set of properties.

From a structural standpoint, it can be compared to simpler analogs such as:

N-methylglycine (Sarcosine): Possesses only a methyl group on the nitrogen. wikipedia.orgnist.gov It is a naturally occurring amino acid derivative involved in various metabolic pathways. wikipedia.org

N-ethylglycine: Features an ethyl group on the nitrogen and is studied for its role in pain signaling. frontiersin.orgnih.gov

N-cyclopropylglycine: Contains a cyclopropyl (B3062369) group and has been studied as a mechanism-based inactivator of the enzyme monomeric sarcosine oxidase. researchgate.net

The presence of the cyclopentyl group in this compound introduces a significant increase in steric bulk and lipophilicity compared to its smaller N-alkylated counterparts. This modification is expected to influence its interaction with biological targets. For instance, in the context of glycine transporters, which are a focus of research for neurological and pain-related disorders, the size and shape of the N-substituent can be critical for binding affinity and selectivity. nih.govd-nb.info

The compound is primarily utilized in research and organic synthesis. biosynce.com It can serve as a building block for the synthesis of more complex molecules and is investigated in pharmaceutical chemistry for the development of novel drug candidates. biosynce.com Its structural characteristics place it among a diverse library of compounds designed to modulate the activity of specific biological targets, contributing to the broader effort of understanding structure-activity relationships in drug discovery. d-nb.info

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[cyclopentyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9(6-8(10)11)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARPVXNMSUKSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650963 | |

| Record name | N-Cyclopentyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-36-9 | |

| Record name | N-Cyclopentyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of N Cyclopentyl N Methylglycine and Its Analogs

Established Synthetic Pathways for N-Alkylated Amino Acids

Several chemical methods have been established for the synthesis of N-alkylated amino acids, offering reliable routes to these valuable compounds. nih.govfrontiersin.org These strategies often involve the formation of carbon-nitrogen bonds through various chemical transformations.

Reductive Amination Approaches

Reductive amination is a widely used and versatile method for the synthesis of N-alkylated amino acids. rsc.orgorganic-chemistry.org This process typically involves the reaction of an amino acid or its ester with a carbonyl compound, such as an aldehyde or ketone, to form an intermediate imine or enamine, which is then reduced to the corresponding N-alkylated product. A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). organic-chemistry.orgthieme-connect.comresearchgate.net

For the synthesis of N-Cyclopentyl-N-methylglycine, a potential reductive amination strategy would involve the reaction of N-methylglycine (sarcosine) with cyclopentanone. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the final product. The choice of reducing agent is crucial to ensure high yields and prevent side reactions. Sodium triacetoxyborohydride is often favored due to its mildness and selectivity. researchgate.net

A general procedure for the reductive alkylation of amino acids using sodium borohydride in 2,2,2-trifluoroethanol (B45653) has been described as a simple and convenient method. thieme-connect.com This approach avoids the need for a catalyst and allows for the recovery and reuse of the solvent. thieme-connect.com Another approach utilizes trichlorosilane (B8805176) with dimethylformamide as a catalyst, which tolerates a wide range of functional groups and proceeds without racemization for α-amino acids. acs.org

| Reactants | Reducing Agent/Catalyst | Product | Key Features |

| Primary/Secondary Amine + Aldehyde/Ketone | Sodium Borohydride in TFE | N-Alkylated Amine | Catalyst-free, reusable solvent. thieme-connect.com |

| α-Amino Acid + Aldehyde | Trichlorosilane/DMF | N-Alkylated α-Amino Acid | High chemoselectivity, no racemization. acs.org |

| Amino Acid Ester + Aldehyde/Ketone | Sodium Triacetoxyborohydride | N-Alkylated Amino Acid Ester | Convenient and efficient for amino acid esters. researchgate.net |

Ring-Opening Reactions of 5-Oxazolidinones

The formation and subsequent reductive ring-opening of 5-oxazolidinones provides another effective route to N-alkylated amino acids. researchgate.net This method involves the condensation of an N-protected amino acid with an aldehyde, typically formaldehyde (B43269) or paraformaldehyde, in the presence of an acid catalyst to form a 5-oxazolidinone (B12669149) intermediate. researchgate.netresearchgate.net This intermediate is then subjected to reductive cleavage to yield the N-alkylated amino acid.

For instance, Fmoc-protected amino acids can be reacted with an aldehyde in the presence of p-toluenesulfonic acid to form the corresponding oxazolidin-5-one. researchgate.net Subsequent treatment with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) leads to the reductive opening of the ring, affording the N-alkyl-N-Fmoc amino acid. researchgate.net While this method has been successfully applied to a variety of aldehydes, paraformaldehyde often gives the best results. researchgate.net A similar strategy has been employed for Z-protected amino acids, where the oxazolidinone is formed and then subjected to catalytic hydrogenation to simultaneously reduce the intermediate and remove the protecting group. researchgate.net

The synthesis of N-methylated amino acids through 5-oxazolidinone intermediates has been extensively studied, providing a unified approach for many of the common amino acids. researchgate.net

Direct Alkylation Methodologies

Direct alkylation of an amino acid or its derivative with an alkyl halide is another synthetic strategy. However, this method can be challenging due to the potential for over-alkylation and the need for protecting groups to ensure selectivity. For the synthesis of this compound, one could envision the direct alkylation of N-methylglycine with a cyclopentyl halide. However, controlling the reaction to prevent the formation of quaternary ammonium (B1175870) salts can be difficult.

A more controlled approach involves the alkylation of a suitably protected glycine (B1666218) derivative. For example, N-Boc-N-cyclopentyl-amino-acetic acid has been synthesized and used as a precursor. rsc.org Another example is the synthesis of N-cycloheptylglycine ethyl ester via the reaction of cycloheptylamine (B1194755) with ethyl 2-bromoacetate. rsc.org These examples highlight the utility of starting with a pre-formed N-alkylated glycine derivative that can be further modified.

Biocatalytic and Fermentative Synthesis Routes

In recent years, there has been a growing interest in developing sustainable and environmentally friendly methods for chemical synthesis. mdpi.com Biocatalytic and fermentative approaches offer promising alternatives to traditional chemical methods for the production of N-alkylated amino acids, often providing high enantioselectivity and reducing the need for hazardous reagents. researchgate.netresearchgate.netnih.gov

Engineered Microbial Systems for N-Alkylated Glycine Production

Metabolic engineering of microorganisms has enabled the fermentative production of various N-alkylated amino acids. researchgate.netnih.gov By introducing heterologous genes and optimizing metabolic pathways, microbes can be engineered to produce target molecules from simple carbon sources.

For example, Corynebacterium glutamicum, a bacterium widely used for industrial amino acid production, has been engineered to produce N-methyl-L-alanine and sarcosine (B1681465) (N-methylglycine). frontiersin.orgportlandpress.com This was achieved through the heterologous expression of genes encoding enzymes with N-alkylation activity. frontiersin.orgmdpi.com Fermentative processes have also been developed for the production of N-ethylglycine. nih.govfrontiersin.org

Pseudomonas putida has also been metabolically engineered for the fermentative production of L-theanine, an N-ethylated amino acid, from monoethylamine and various carbon sources. acs.org These examples demonstrate the potential of using engineered microbial systems for the sustainable production of a range of N-alkylated amino acids.

| Organism | Product | Key Engineering Strategy |

| Corynebacterium glutamicum | Sarcosine (N-methylglycine), N-ethylglycine | Heterologous expression of imine reductase DpkA. nih.govfrontiersin.org |

| Corynebacterium glutamicum | N-methylanthranilate | Heterologous expression of anthranilate N-methyltransferase. mdpi.com |

| Pseudomonas putida | L-theanine | Heterologous expression of enzymes for L-theanine production. acs.org |

Enzymatic Derivatization Techniques (e.g., Imine Reductase-Mediated Synthesis)

Enzymes, particularly imine reductases (IREDs), have emerged as powerful biocatalysts for the synthesis of chiral amines, including N-alkylated amino acids. nih.govgoogle.comnih.gov IREDs catalyze the NADPH-dependent reduction of imines to amines with high stereoselectivity. nih.govnih.gov They can be used for the reductive amination of ketones, providing a direct route to N-alkylated amino acids. nih.gov

The imine reductase DpkA from Pseudomonas putida has been successfully used in recombinant Corynebacterium glutamicum for the reductive amination of glyoxylate (B1226380) with monoethylamine to produce N-ethylglycine. nih.govfrontiersin.org The substrate specificity of IREDs can be altered through protein engineering, allowing for the synthesis of a broader range of N-alkylated compounds. For instance, a mutant of DpkA showed improved activity for the synthesis of both sarcosine and N-ethylglycine. nih.govfrontiersin.org

The discovery and characterization of new IREDs with diverse substrate specificities is an active area of research, aiming to expand the biocatalytic toolbox for the synthesis of valuable chiral amines. nih.govnih.govresearchgate.net

Polymerization and Peptidomimetic Chemistry Applications

The structural attributes of this compound lend it to significant applications in the fields of polymer chemistry and the design of advanced peptidomimetics. Its N-substituted nature is central to its utility in these areas, influencing both polymerization kinetics and the conformational behavior of peptide-like structures.

N-Carboxyanhydride (NCA) Polymerization of N-Substituted Glycines

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary and effective method for synthesizing polypeptides. mdpi.comfrontiersin.org A variation of this method, using N-substituted N-carboxyanhydrides (NNCAs), is employed to create polypeptoids, which are polymers based on an N-substituted glycine backbone. researchgate.net This class of polymers is noted for its potential in various biomedical applications due to structural similarities to natural polypeptides. researchgate.net The polymerization is often a nucleophilic living ring-opening process, which can be initiated by primary amines, allowing for the synthesis of well-defined polypeptoids with controlled molecular weights. nih.govnih.govresearchgate.net

A significant challenge in the synthesis of polypeptoids via NNCA polymerization has been the difficulty associated with monomers that possess bulky N-substituents. rsc.orgrsc.org These bulky sidechains often lead to slow reaction rates and can affect the stability of the monomer itself. rsc.org Historically, research has predominantly utilized sarcosine-NCA (N-methyl glycine NCA) because its small methyl group allows for facile polymerization. rsc.org

Recent research has focused on overcoming the limitations of polymerizing bulky NNCAs. One successful strategy involves the use of organocatalysts to accelerate the reaction. For instance, studies have demonstrated that urea-based catalysts can dramatically increase the polymerization rate of NNCAs with bulky side chains. rsc.orgrsc.org In a model system using N-cyclohexyl glycine N-carboxyanhydride, a monomer with a bulky substituent, the introduction of a urea (B33335) organocatalyst accelerated the ring-opening polymerization significantly. rsc.org This catalytic approach enhances the structural diversity of accessible polypeptoids, enabling the incorporation of bulky functional groups that can impart specific conformational properties to the polymer chain. rsc.orgpnas.org The use of bulky side chains is a known strategy in polymer chemistry to create steric repulsion that directs the conformation of the polymer backbone, sometimes resulting in the formation of stable helical secondary structures. pnas.org

Table 1: Effect of Urea Catalyst on the Polymerization of a Bulky NNCA Monomer (N-cyclohexyl glycine N-carboxyanhydride)

This table summarizes experimental findings on the primary amine-initiated ring-opening polymerization of N-cyclohexyl glycine N-carboxyanhydride, illustrating the impact of a urea-based organocatalyst on the reaction time. Data is based on findings from a study on accelerating NNCA polymerization. rsc.org

| Condition | Initiator | Catalyst | Reaction Time | Resulting Polymer Chain Length (DP) | Reference |

|---|---|---|---|---|---|

| Uncatalyzed | n-hexylamine | None | 7 days | ~20 | rsc.org |

| Catalyzed | n-hexylamine | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | 22 hours | ~20 | rsc.org |

Following the principles observed with other bulky N-substituted glycines, N-Cyclopentylglycine-N-carboxyanhydride can serve as a monomer for the synthesis of specialized polypeptoids. The cyclopentyl group, being a bulky cyclic alkyl substituent, places this monomer in the category of sterically hindered NNCAs. Its polymerization behavior is expected to be analogous to that of similar monomers like N-cyclohexyl glycine N-carboxyanhydride. rsc.org Therefore, its uncatalyzed polymerization would likely be slow. However, the application of modern catalytic systems, such as those employing urea or thiourea, is anticipated to facilitate an efficient and controlled polymerization process. rsc.orgrsc.org The incorporation of the N-cyclopentyl group into the polypeptoid backbone would directly influence the polymer's physical properties and conformational preferences due to the steric demands of the sidechain.

Integration into Peptide and Peptidomimetic Architectures

The design of peptidomimetics—molecules that mimic the structure and function of natural peptides—often involves modifying the peptide backbone to overcome limitations such as poor stability and low bioavailability. researchgate.net N-alkylated amino acids are fundamental building blocks in this endeavor. rsc.orgnih.gov

N-alkylated amino acids are non-canonical amino acids (ncAAs) that are widely integrated into peptide structures to generate peptidomimetics. researchgate.netnih.gov Their incorporation serves several key purposes. One of the most significant advantages is the enhancement of proteolytic stability. nih.gov The N-alkyl group sterically hinders the approach of proteases, obstructing the enzymatic hydrolysis of the adjacent peptide bonds. researchgate.netnih.gov This modification can also increase the lipophilicity of the peptide, which may improve its membrane permeability. nih.gov

The substitution on the amide nitrogen atom fundamentally alters the properties of the peptide backbone. The absence of the amide proton (N-H) removes its ability to act as a hydrogen bond donor. nih.gov This prevents the formation of canonical secondary structures like α-helices and β-sheets, which are stabilized by intramolecular hydrogen bonds, and thus forces the peptide to adopt alternative arrangements. nih.govnih.gov

The specific nature of the N-alkyl substituent has a profound influence on the degree and type of conformational control imposed on a peptide backbone. N-methylation, as seen in the parent compound N-methylglycine (sarcosine), is a well-studied modification. wjarr.comresearchgate.net It constrains the rotational freedom around the backbone dihedral angles (φ, ψ) and facilitates the formation of a cis conformation of the peptide bond, a feature that is otherwise rare for non-proline residues. wjarr.comresearchgate.net

Substituting the methyl group with a bulkier N-cyclopentyl group, as in this compound, introduces a significantly greater steric presence. This has several consequences for the peptide's conformational flexibility:

Increased Rotational Restriction : The bulky cyclopentyl group imposes a more severe constraint on the N-Cα bond's rotation, further limiting the allowable range for the φ dihedral angle compared to an N-methyl group. wjarr.com

Backbone Conformation : The combination of the N-cyclopentyl and N-methyl groups creates a tertiary amine within the backbone. This complete substitution at the nitrogen atom eliminates any hydrogen-bonding capability at that position and introduces significant steric hindrance that dictates local conformation.

Disruption of Secondary Structures : The steric bulk and lack of an amide proton from the this compound residue would act as a potent disruptor of ordered secondary structures like helices and sheets, forcing a turn or bend in the peptide chain.

Table 2: Comparative Influence of N-Methyl and N-Cyclopentyl Substitution on Peptide Properties

This table provides a conceptual summary of how different N-alkyl substitutions on a glycine residue within a peptide chain affect key structural and chemical properties. nih.govwjarr.comresearchgate.net

| Property | Unsubstituted Glycine | N-Methyl Substitution (Sarcosine) | N-Cyclopentyl Substitution |

|---|---|---|---|

| Amide Proton (H-bond donor) | Present | Absent | Absent |

| Backbone Conformational Flexibility | High | Moderately Restricted | Highly Restricted |

| Propensity for cis-Peptide Bond | Low | Increased | Significantly Increased |

| Compatibility with α-Helix/β-Sheet | High (as flexible linker) | Disruptive | Highly Disruptive |

| Steric Hindrance | Minimal | Moderate | High |

Strategies for Enhancing Proteolytic Stability and Membrane Permeability via N-Substitution

A primary challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases and their limited ability to cross cell membranes. nih.govresearchgate.net The substitution of the amide proton in the peptide backbone with an alkyl group, as seen in this compound, is a key strategy to address these shortcomings. This modification fundamentally alters the chemical nature of the peptide backbone, rendering it resistant to the enzymatic machinery of proteases. nih.govresearchgate.net

N-alkylation, including methylation and the introduction of larger groups like cyclopentyl, removes the hydrogen bond donor capability of the amide nitrogen. researchgate.net This disruption of the traditional peptide bond structure prevents recognition and cleavage by common proteases, thereby significantly increasing the proteolytic stability of the resulting peptidomimetics, often referred to as peptoids. nih.govnih.govgoogle.com Studies have consistently shown that N-substituted glycine oligomers are not substrates for many proteases, which contributes to longer biological half-lives. nih.govresearchgate.net

| Modification Strategy | Effect on Proteolytic Stability | Effect on Membrane Permeability | Underlying Rationale |

|---|---|---|---|

| N-Alkylation (e.g., N-methylation, N-cyclopentylation) | Significantly Increased | Generally Increased | Removal of the protease-recognized amide proton and hydrogen bond donor; increased lipophilicity. nih.govresearchgate.netnih.gov |

| Incorporation into Peptoid Structures | High Resistance to Proteases | Superior Cellular Permeability | The N-substituted glycine backbone is not a natural substrate for proteases. nih.govgoogle.com |

| Increased Lipophilicity | Indirectly Enhanced | Directly Increased | Facilitates passive diffusion across lipid-based cell membranes. researchgate.netmdpi.com |

Derivatization for Specialized Synthetic Intermediates

This compound serves as a versatile scaffold for the synthesis of more complex molecules and specialized intermediates. Its core structure can be chemically modified to introduce different functional groups, enabling its use in a wide array of synthetic applications, from building complex peptidomimetics to creating novel heterocyclic systems.

N-Cyclopentyl-N-methyl-glycine Nitrile as a Key Synthetic Precursor

The nitrile derivative, N-Cyclopentyl-N-methyl-glycine nitrile, represents a highly valuable and versatile synthetic intermediate. The cyano group is a synthetically powerful functional group that can be transformed into a variety of other functionalities.

The synthesis of such a nitrile could potentially be achieved through the cyanation of a corresponding halide or via the reaction of N-cyclopentyl-N-methylamine with a glycolonitrile (B6354644) precursor. The reactivity of the nitrile group allows for several key transformations:

Reduction to Amines: The nitrile can be reduced to a primary amine (e.g., using lithium aluminum hydride or catalytic hydrogenation), yielding N-Cyclopentyl-N-methyl-ethylenediamine. This diamine is a crucial building block for synthesizing ligands for metal catalysis, various heterocyclic compounds, and more complex peptidomimetic structures.

Hydrolysis to Carboxylic Acids: Although this would revert the nitrile back to the parent amino acid, controlled partial hydrolysis can yield the corresponding amide, N-Cyclopentyl-N-methyl-glycinamide.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various five- and six-membered heterocyclic rings, which are prevalent motifs in medicinal chemistry.

The utility of related α-amino nitriles is well-documented, where they serve as precursors to α-amino acids and other biologically active molecules. The N-Cyclopentyl-N-methyl substitution pattern provides steric bulk and specific conformational constraints, making its nitrile derivative a unique precursor for creating sterically hindered and structurally defined target molecules.

Carbamate (B1207046) Derivatives in Medicinal Chemistry (e.g., Cyclopentyl N-Aryl Carbamate Analogs)

Carbamate derivatives play a significant role in medicinal chemistry, often being used as stable isosteres for amide bonds in peptidomimetics or as key functional groups in a wide range of therapeutic agents. nih.govacs.org The carbamate linkage enhances chemical stability and can improve cell membrane permeability. acs.org

The synthesis of these derivatives can be achieved by reacting an aryl chloroformate with N-cyclopentylamine or by reacting an aryl alcohol with cyclopentyl isocyanate. researchgate.net The versatility of this synthetic approach allows for the creation of large libraries of analogs with diverse aryl substitutions, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target. researchgate.net

| Derivative Class | Example Structure Feature | Role in Medicinal Chemistry | Key Reference Compound |

|---|---|---|---|

| Cyclopentyl N-Aryl Carbamates | A cyclopentyl group on the nitrogen and an aryl group on the oxygen of the carbamate. | Act as receptor antagonists; provide good in-vivo profiles and oral bioavailability. nih.govacs.org | Zafirlukast nih.govacs.org |

| General N-Alkyl Carbamates | An alkyl chain (e.g., dodecyl) on the carbamate nitrogen. | Used as enzyme inhibitors, for example, for fatty acid amide hydrolase (FAAH). researchgate.net | para-substituted phenolic N-alkyl carbamates researchgate.net |

| Carbamate Prodrugs | A carbamate linkage designed to be hydrolyzed in-vivo. | To improve stability, solubility, or delivery of an active drug molecule. nih.gov | Various nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-N-methylglycine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves alkylation of glycine derivatives with cyclopentyl and methyl groups under anhydrous conditions. For example, acylation reactions using cyclopentyl halides and methylating agents (e.g., methyl iodide) in solvents like dichloromethane or acetonitrile, with bases such as triethylamine to neutralize acids . Purity validation requires HPLC (≥95% purity threshold) and NMR (1H/13C) to confirm structural integrity. Mass spectrometry (MS) can resolve ambiguities in molecular weight .

Q. How can researchers mitigate instability of this compound in aqueous solutions?

- Methodological Answer : Stability studies under varying pH (3–9) and temperature (4–37°C) using UV-Vis spectroscopy or HPLC can identify degradation pathways. Lyophilization is recommended for long-term storage. Buffered solutions (e.g., phosphate buffer, pH 7.4) should be prepared fresh, with degradation products monitored via LC-MS .

Q. What safety protocols are essential for handling this compound in lab settings?

- Methodological Answer : Follow GHS guidelines (if classified) for personal protective equipment (PPE), including nitrile gloves and lab coats. Use fume hoods during synthesis to avoid inhalation. Waste disposal must comply with institutional regulations for organic compounds .

Advanced Research Questions

Q. How do structural modifications to the cyclopentyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer : Comparative studies using analogs (e.g., cyclohexyl or aryl substitutions) can assess solubility, logP, and membrane permeability via Caco-2 cell assays . Computational modeling (e.g., molecular dynamics simulations) predicts binding affinity to transporters like P-glycoprotein . In vivo pharmacokinetics (rat models) with LC-MS/MS quantification can validate bioavailability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Replicate experiments using standardized protocols (NIH guidelines for preclinical studies) and orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) are critical. Meta-analyses of published datasets with rigorous statistical correction (e.g., Bonferroni for multiple comparisons) improve reliability .

Q. How can researchers design SAR studies to optimize this compound for CNS penetration?

- Methodological Answer : Introduce polar functional groups (e.g., hydroxyl) to the cyclopentyl ring to enhance solubility while monitoring logD (target ≤3). Blood-brain barrier (BBB) permeability can be assessed via parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion in rodents. Co-crystallization with target proteins (if available) guides rational design .

Q. What analytical techniques differentiate this compound from its diastereomers or degradation products?

- Methodological Answer : Chiral HPLC with polysaccharide columns or capillary electrophoresis separates enantiomers. X-ray crystallography confirms absolute configuration. Degradation products (e.g., cyclopentanol derivatives) are identified via GC-MS or high-resolution LC-MS/MS .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in bioactivity assays?

- Methodological Answer : Implement quality control (QC) checks for each synthesis batch via NMR and LC-MS. Use internal standards (e.g., deuterated analogs) in assays to normalize inter-run variability. Report data with standard deviations (≥3 replicates) and adhere to MIAME/MINQE guidelines for metadata .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

- Methodological Answer : Nonlinear regression (e.g., Hill equation) models EC50/IC50 values. Bootstrap resampling or Bayesian hierarchical models account for small sample sizes. For in vivo studies, mixed-effects models adjust for individual variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.